Boc-3-fluoro-L-phenylalanine

Catalog No.
S778936
CAS No.
114873-01-7
M.F
C14H18FNO4
M. Wt
283.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-3-fluoro-L-phenylalanine

CAS Number

114873-01-7

Product Name

Boc-3-fluoro-L-phenylalanine

IUPAC Name

(2S)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

FPCCREICRYPTTL-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O

Synonyms

114873-01-7;Boc-Phe(3-F)-OH;Boc-L-3-Fluorophenylalanine;Boc-3-fluoro-L-phenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoicacid;BOC-L-3-FLUOROPHE;SBB064547;N-BOC-3-FLUORO-L-PHENYLALANINE;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoicacid;Boc-L-phe(3-F)-OH;3-FLUORO-L-PHENYLALANINE,N-BOCPROTECTED;(S)-N-(TERT-BUTOXYCARBONYL)-3-FLUOROPHENYLALANINE;(S)-2-TERT-BUTOXYCARBONYLAMINO-3-(3-FLUORO-PHENYL)-PROPIONICACID;BOC-3-FLUORO-L-PHE;(2S)-2-[(tert-butoxy)carbonylamino]-3-(3-fluorophenyl)propanoicacid;(2S)-2-{[(Tert-Butoxy)Carbonyl]Amino}-3-(3-Fluorophenyl)PropanoicAcid;(2S)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-3-(3-FLUOROPHENYL)PROPANOICACID;AC1MC19C;AC1Q1MS2;Boc-D-3-Fluorophenylalanine;BOC-M-FLUORO-PHE-OH;14996_ALDRICH;SCHEMBL478595;BOC-L-3-FLUORO-PHE-OH;14996_FLUKA

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)C(=O)O

Peptide Synthesis:

Boc-3-fluoro-L-phenylalanine is a valuable building block in peptide synthesis due to the presence of the Boc protecting group, which allows for selective manipulation of other functionalities within the peptide chain. The fluorine atom can introduce unique properties like altered hydrophobicity and hydrogen bonding, potentially influencing the peptide's conformation and interaction with other molecules. This makes it a valuable tool for studying protein-protein interactions and designing functional peptides with specific activities [].

Protein Crystallography:

The incorporation of Boc-3-fluoro-L-phenylalanine into proteins can be beneficial for protein crystallography. The presence of the fluorine atom can improve the diffraction quality of protein crystals, facilitating the determination of protein structures at high resolution [, ]. This information is crucial for understanding protein function and designing new drugs.

Enzyme Inhibition Studies:

Replacing the natural L-phenylalanine with Boc-3-fluoro-L-phenylalanine in specific positions of an enzyme substrate can be a valuable strategy for studying enzyme activity and designing enzyme inhibitors. The altered electronic properties and steric hindrance introduced by the fluorine atom can affect the binding affinity of the substrate to the enzyme's active site, providing insights into enzyme mechanisms and potential drug targets [].

Investigation of Protein Folding and Stability:

The introduction of Boc-3-fluoro-L-phenylalanine into proteins can be used to probe protein folding and stability. The unique properties of the fluorine atom can influence the protein's folding pathway and stability, allowing researchers to understand the factors that govern these processes []. This knowledge is essential for developing new protein-based therapeutics.

Boc-3-fluoro-L-phenylalanine (N-Boc-3-Fluoro-L-phenylalanine), abbreviated Boc-L-Phe(3-F)-OH, is a synthetic derivative of the natural amino acid L-phenylalanine. It contains a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group and a fluorine atom replacing a hydrogen atom at the 3rd position on the phenyl ring. This modified amino acid is a valuable building block in peptide synthesis, particularly for incorporating a fluorine atom into a peptide chain for research purposes [].


Molecular Structure Analysis

Boc-L-Phe(3-F)-OH has the following key features in its molecular structure (refer to scientific resources for the chemical structure image) [, ]:

  • Central Carbon Chain: It has a three-carbon chain with a carboxylic acid group (COOH) at one end and a chiral center (alpha-carbon) bonded to an amino group (NH2) protected by a Boc group (C(CH3)3OCO-).
  • Phenyl Ring: An aromatic phenyl ring is attached to the alpha-carbon.
  • Fluorine Substitution: A fluorine atom replaces a hydrogen atom at the 3rd position of the phenyl ring, introducing a potential change in electronic properties and interactions.

The chirality at the alpha-carbon (S-configuration) is crucial for its biological function when incorporated into peptides [].


Chemical Reactions Analysis

Boc-L-Phe(3-F)-OH is involved in several reactions relevant to peptide synthesis:

  • Peptide Bond Formation: The Boc group can be selectively removed under acidic conditions to reveal the free amino group, which can then participate in peptide bond formation with another amino acid using various coupling reagents.

Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility for Boc-L-Phe(3-F)-OH might not be readily available due to its use as a research reagent. However, it is expected to be a white crystalline solid, soluble in organic solvents like dichloromethane and dimethylformamide, with poor solubility in water due to the hydrophobic nature of the Boc group and the phenyl ring [, ].

  • Hydrogen Bonding: Fluorine can participate in weak hydrogen bonding, potentially affecting the peptide's conformation and interaction with other molecules [].
  • Hydrophobicity: Fluorine can slightly increase the hydrophobicity of the peptide, influencing its interaction with biological membranes [].
  • Electronic Effects: The electron-withdrawing nature of fluorine can subtly change the electronic properties of the surrounding atoms in the peptide, potentially affecting its interactions with other molecules.

XLogP3

2.6

Wikipedia

Boc-L-3-Fluorophenylalanine
(2S)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Dates

Modify: 2023-08-15

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